molecular formula C10H13ClFN B1438065 3-(2-Fluorophenyl)pyrrolidine hydrochloride CAS No. 943843-62-7

3-(2-Fluorophenyl)pyrrolidine hydrochloride

Cat. No. B1438065
M. Wt: 201.67 g/mol
InChI Key: PBZQWAHJDBRUFM-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClFN . It is also known by other names such as Pyrrolidine, 3-(2-fluorophenyl)-, hydrochloride (1:1) .


Molecular Structure Analysis

The molecular structure of 3-(2-Fluorophenyl)pyrrolidine hydrochloride is represented by the formula C10H13ClFN . The average mass of the molecule is 201.668 Da and the monoisotopic mass is 201.072052 Da .

Scientific Research Applications

Synthesis and Characterization

  • New Heterocycle-Based Molecules : 3-(2-Fluorophenyl)pyrrolidine hydrochloride has been used in the synthesis and characterization of new heterocyclic molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. These molecules have potential applications in non-linear optics and as lead compounds for developing new anti-cancer drugs (Murthy et al., 2017).

Sensory Applications

  • Chemosensors for Al(3+) : Pyrrolidine derivatives, including 3-(2-Fluorophenyl)pyrrolidine hydrochloride, have been used to create chemosensors. These sensors selectively detect aluminum ions (Al3+) based on internal charge transfer mechanisms, indicating potential applications in environmental monitoring and materials science (Maity & Govindaraju, 2010).

Pharmaceutical Research

  • Anticoccidial Agents : Derivatives of pyrrolidine, such as 2-(4-Fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles, have been evaluated as potent inhibitors in anticoccidial agents. These compounds show promise for treating infections caused by Eimeria tenella, a parasite that affects poultry (Qian et al., 2006).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The crystal structure of various pyrrolidine derivatives has been analyzed, providing insights into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in pharmaceuticals and materials science (Sharma et al., 2013; Revathi et al., 2013).

Fluorescent Chemosensors

  • Fe3+/Fe2+ Sensitivity : Pyrrolidine-based fluorophores have been synthesized, demonstrating high selectivity for Fe3+/Fe2+ cations. These compounds could be used for sensing applications in biological and environmental contexts (Maity et al., 2018).

Antitubercular and Antibacterial Activities

  • Antitubercular and Antibacterial Derivatives : Novel pyrrolidine derivatives have shown significant antitubercular and antibacterial activities. These compounds could be pivotal in developing new treatments for tuberculosis and bacterial infections (Bodige et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment including gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .

properties

IUPAC Name

3-(2-fluorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZQWAHJDBRUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90915578
Record name 3-(2-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)pyrrolidine hydrochloride

CAS RN

943843-62-7
Record name Pyrrolidine, 3-(2-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943843-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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